9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound belonging to the indoloquinoxaline family. This compound is characterized by its complex fused ring structure, which includes bromine, butoxy, and propyl substituents. Indoloquinoxalines are known for their diverse pharmacological activities, including antiviral, cytotoxic, and multidrug-resistant modulating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (o-phenylenediamine) with isatin in the presence of a suitable acid catalyst such as acetic acid or hydrochloric acid . The reaction is carried out under reflux conditions to facilitate the formation of the indoloquinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped cadmium sulfide or cerium(IV) oxide, has been proposed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen substitution reactions, particularly involving the bromine atom, are common and can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or alkylated derivatives .
Scientific Research Applications
9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting DNA replication and transcription processes. This mechanism is responsible for its cytotoxic and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
NCA0424: A highly active indoloquinoxaline derivative with strong DNA binding affinity.
B-220: Another indoloquinoxaline derivative known for its DNA intercalating properties.
9-OH-B-220: A hydroxylated derivative with enhanced binding affinity to DNA.
Uniqueness
9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of bromine, butoxy, and propyl groups differentiates it from other indoloquinoxaline derivatives and contributes to its unique reactivity and applications .
Properties
Molecular Formula |
C25H30BrN3O2 |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
9-bromo-2,3-dibutoxy-6-propylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H30BrN3O2/c1-4-7-12-30-22-15-19-20(16-23(22)31-13-8-5-2)28-25-24(27-19)18-14-17(26)9-10-21(18)29(25)11-6-3/h9-10,14-16H,4-8,11-13H2,1-3H3 |
InChI Key |
BXUCHSJFHIYQLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CCC)OCCCC |
Origin of Product |
United States |
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